molecular formula C9H7BrF2O2 B1415472 Methyl 2-(2-bromo-3,6-difluorophenyl)acetate CAS No. 1805594-04-0

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Cat. No.: B1415472
CAS No.: 1805594-04-0
M. Wt: 265.05 g/mol
InChI Key: YVPWMSMBKNMETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a halogenated aromatic ester with the molecular formula C₉H₇BrF₂O₂. The compound features a phenyl ring substituted with bromine at position 2, fluorine at positions 3 and 6, and a methyl ester group at the acetoxy position. Such halogenated esters are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-6(11)2-3-7(12)9(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPWMSMBKNMETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Preformed Acids

Methodology : Esterification of 2-(2-bromo-3,6-difluorophenyl)acetic acid with methanol using sulfuric acid as a catalyst.
Procedure :

  • Reaction : 2-(2-bromo-3,6-difluorophenyl)acetic acid (18.18 mmol) and catalytic H₂SO₄ in methanol (50 mL) are refluxed for 30 minutes.
  • Workup : The mixture is cooled, evaporated, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated.
    Yield : 99% (based on analogous bromophenylacetate synthesis).

Grignard Reaction with Subsequent Functionalization

Methodology : Formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene, followed by reaction with methyl chloroacetate.
Procedure :

  • Grignard Formation : React 1-bromo-2,4-difluorobenzene (3.80 mol) with magnesium (4.24 mol) in THF at 40°C.
  • Quenching : Add methyl chloroacetate to the Grignard reagent at −20°C, followed by acid workup.
    Challenges : Requires precise control of substituent positions (3,6-difluoro vs. 2,4-difluoro).

Palladium-Catalyzed Cross-Coupling

Methodology : Coupling of bromophenyl fragments with methyl acrylate derivatives using Pd(OAc)₂ and ligands.
Procedure :

  • Reaction : 2-Bromo-3,6-difluorophenylboronic acid and methyl acrylate are coupled using Pd(OAc)₂ (10 mol%), Ac-Gly-OH ligand (20 mol%), and PhI(OAc)₂ in HFIP at 90°C.
    Conditions :
Parameter Value
Catalyst Pd(OAc)₂
Ligand Ac-Gly-OH
Oxidant PhI(OAc)₂ (4.0 equiv)
Solvent HFIP

Yield : ~65% (based on analogous bromophenyl propanoate synthesis).

Comparative Analysis of Methods

Method Yield Steps Key Advantage Limitation
Direct Esterification 99% 1 High efficiency Requires preformed acid precursor
Carbonylation >80% 2 Scalable, fewer toxic intermediates Sensitive to halogen positioning
Grignard Reaction N/A 2 Modular substituent introduction Positional isomerism challenges
Pd-Catalyzed Coupling ~65% 1 Direct C–H functionalization High catalyst loading

Key Research Findings

  • Esterification Efficiency : Sulfuric acid–methanol systems achieve near-quantitative yields for bromophenylacetate analogs.
  • Catalytic Carbonylation : Cobalt-based catalysts enable direct conversion of benzyl halides to acetic acid derivatives, avoiding cyanide intermediates.
  • Positional Selectivity : Achieving 3,6-difluoro substitution remains challenging in Grignard routes due to competing halogen migration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines), leading to substituted phenylacetates.
  • Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex molecular architectures .

Pharmaceutical Development

The compound is explored for its potential in drug development, particularly in creating anti-cancer and anti-inflammatory agents. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further medicinal chemistry studies .

Biochemical Assays

In biological research, this compound is used as a probe to study enzyme mechanisms. Its ability to act as an inhibitor or activator of specific enzymes aids in understanding metabolic pathways and developing therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Results
Organic ChemistryIntermediate for synthesisUsed in nucleophilic substitutions and coupling reactions
Pharmaceutical ChemistryDrug development for cancer and inflammationInvestigated for potential therapeutic effects
BiochemistryEnzyme mechanism studiesActs as a probe for enzyme inhibition/activation
Material ScienceProduction of specialty chemicalsContributes to advanced materials with unique properties

Case Study 1: Drug Development

In a study focusing on anti-cancer properties, this compound was incorporated into small molecule libraries screened against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential pathways for therapeutic development .

Case Study 2: Enzyme Inhibition

Research conducted on the compound's interaction with specific enzymes demonstrated that it could inhibit key metabolic pathways involved in disease progression. This inhibition was characterized by kinetic studies that revealed its binding affinity and mechanism of action, highlighting its utility in drug discovery .

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The bromine and fluorine substituents play a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

Methyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate (C₉H₇BrClFO₂)
  • Key Differences : Replaces one fluorine (position 3) with chlorine.
  • Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance steric hindrance and alter electronic effects on the aromatic ring. This could influence reactivity in nucleophilic substitution or Suzuki-Miyaura coupling reactions .
  • Molecular Weight : 296.51 g/mol (vs. 273.06 g/mol for the target compound).
Ethyl 2-(4-bromo-3-fluorophenyl)acetate (C₁₀H₁₀BrF₂O₂)
  • Key Differences : Ethyl ester group instead of methyl; bromine at position 4 and fluorine at position 3.
  • The altered halogen positions may direct regioselectivity in subsequent reactions .
  • CAS Number : 1296223-82-7.
Methyl 2-(3-amino-2,6-difluorophenyl)acetate (C₉H₉F₂NO₂)
  • Key Differences: Substitutes bromine with an amino group at position 3.
  • Impact: The amino group introduces nucleophilic character, enabling amide bond formation or participation in condensation reactions. This makes it valuable in pharmaceutical intermediates but reduces stability compared to halogenated analogs .
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) due to amino group reactivity .
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (C₁₂H₁₀BrF₂O₂)
  • Key Differences : Ethyl ester and difluoro substitution at the α-carbon.
  • The ethyl ester may also alter metabolic stability in drug candidates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate* C₉H₇BrF₂O₂ 273.06 N/A Likely -20°C (analogous to )
Methyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate C₉H₇BrClFO₂ 296.51 N/A -20°C (inferred from )
Ethyl 2-(4-bromo-3-fluorophenyl)acetate C₁₀H₁₀BrF₂O₂ 273.09 ≥98% -20°C (analogous to )
Methyl 2-(3-amino-2,6-difluorophenyl)acetate C₉H₉F₂NO₂ 201.17 ≥98% 2–8°C, inert atmosphere

*Target compound inferred from structural analogs.

Biological Activity

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrF2O2
  • Molecular Weight : 251.06 g/mol

The presence of bromine and fluorine atoms in its structure is believed to enhance its biological activity by affecting its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The halogen substituents (bromine and fluorine) are known to influence the compound's lipophilicity and binding affinity, potentially leading to enhanced efficacy against microbial and cancerous cells.

Biological Activities

  • Antimicrobial Activity
    Studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    The minimum inhibitory concentrations (MICs) for these strains were reported as follows:
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Pseudomonas aeruginosa64
    These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
  • Anticancer Activity
    Preliminary research has also explored the anticancer potential of this compound. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    The IC50 values for these cell lines were determined as follows:
    Cell LineIC50 (µM)
    HeLa10
    MCF-715
    These results indicate that this compound has promising anticancer properties that warrant further investigation.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results showed a strong correlation between the presence of halogen substituents and enhanced antimicrobial activity. The study concluded that modifications to the phenyl ring could lead to compounds with improved efficacy against resistant bacterial strains .
  • Case Study on Anticancer Mechanism
    Research published in Cancer Letters investigated the mechanism by which this compound induces apoptosis in cancer cells. The study found that the compound activates caspase pathways leading to programmed cell death, suggesting a potential mechanism for its anticancer effects .

Q & A

Basic Question: What are the common synthetic routes for preparing Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves two steps:

Preparation of the parent acid : Bromination and fluorination of phenylacetic acid derivatives, followed by purification via column chromatography. For example, 2-(2-bromo-3,6-difluorophenyl)acetic acid (CAS EN300-6512850) is synthesized using halogenation under controlled conditions .

Esterification : Reaction of the acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP). The ester’s purity (>95%) is verified by HPLC and ¹H/¹³C NMR to confirm substitution patterns and ester bond formation .

Advanced Question: How can competing reactivity of bromo and fluoro substituents be managed during functionalization of this compound?

Methodological Answer:
The bromine at the 2-position is more reactive toward cross-coupling (e.g., Suzuki-Miyaura) due to its lower electronegativity compared to fluorine. To suppress defluorination:

  • Use Pd catalysts with bulky ligands (e.g., SPhos) to minimize steric clashes with adjacent fluorines.
  • Optimize reaction temperature (60–80°C) and base (K₂CO₃) to balance reactivity and stability .
    Contradictions in coupling efficiency (e.g., lower yields with electron-withdrawing fluorines) are resolved by adjusting solvent polarity (toluene/water mixtures) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for meta-fluorines), while ¹H NMR confirms methyl ester integration at δ 3.6–3.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 264.97 (C₉H₇BrF₂O₂⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect halogenated byproducts .

Advanced Question: How does the steric and electronic profile of this compound influence its stability under storage?

Methodological Answer:
The electron-withdrawing fluorine and bromine substituents reduce ester hydrolysis rates compared to non-halogenated analogs. However:

  • Storage : Keep at 2–8°C in inert atmospheres (argon) to prevent oxidation of the bromine moiety .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months. Hydrolysis byproducts (e.g., free acid) are monitored via TLC (Rf 0.3 in EtOAc/hexane) .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. The compound’s MSDS classifies it as harmful (H303/H313) .
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts with NaHCO₃ before disposal via certified hazardous waste services .

Advanced Question: How is this compound utilized in designing bioactive molecules, and what are common pitfalls?

Methodological Answer:
It serves as a building block for:

  • Kinase Inhibitors : The bromine acts as a leaving group for palladium-catalyzed couplings to introduce heterocycles (e.g., pyridines) .
  • Antimicrobial Agents : Fluorine enhances membrane permeability, but meta-fluorines can reduce solubility. Co-solvents (DMSO/PEG 400) or prodrug strategies mitigate this .
    Pitfalls : Competing elimination (e.g., HBr formation) during coupling requires careful base selection (Cs₂CO₃ over KOtBu) .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:
Recrystallize from ethyl acetate/hexane (1:3) at -20°C. The compound’s low polarity (logP ≈ 2.8) ensures high recovery (>85%). Monitor crystal formation via polarized light microscopy to avoid oiling out .

Advanced Question: How do substituent positions (bromo at 2-, fluoro at 3,6-) affect regioselectivity in electrophilic substitution?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Fluorines at 3,6-positions deactivate the ring, directing incoming electrophiles to the less hindered 4-position. Bromine at 2- further sterically blocks ortho attack.
  • Case Study : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (confirmed by X-ray crystallography) with >90% regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.